(11aS)-1,2,10,11-Tetramethyl-4,8-bis(t-butyl)-6-[[(2S,5S)-(2,5-diphenyl-1-phospholanyl) methoxy]-dibenzo[d,f][1,3,2]dioxaphosphepin] SaxS,S-BOBPHOS
Description
The compound "(11aS)-1,2,10,11-Tetramethyl-4,8-bis(t-butyl)-6-[[(2S,5S)-(2,5-diphenyl-1-phospholanyl)methoxy]-dibenzo[d,f][1,3,2]dioxaphosphepin] SaxS,S-BOBPHOS" (CAS: 1373349‑83‑7) is a phosphorus-based ligand with the molecular formula C₄₁H₅₀O₃P₂ and a molecular weight of 652.78 g/mol. It is characterized as a white microcrystalline powder that is moisture-sensitive, requiring careful handling under inert conditions . Structurally, it features a dibenzo[d,f][1,3,2]dioxaphosphepin core decorated with bulky t-butyl groups at positions 4 and 8, a chiral (2S,5S)-2,5-diphenyl-1-phospholanyl methoxy substituent at position 6, and methyl groups at positions 1,2,10,11. This ligand is primarily used in asymmetric catalysis, where its steric and electronic properties enhance enantioselectivity in transition-metal-catalyzed reactions .
Properties
IUPAC Name |
4,8-ditert-butyl-6-[(2,5-diphenylphospholan-1-yl)methoxy]-1,2,10,11-tetramethylbenzo[d][1,3,2]benzodioxaphosphepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50O3P2/c1-26-23-32(40(5,6)7)38-36(28(26)3)37-29(4)27(2)24-33(41(8,9)10)39(37)44-46(43-38)42-25-45-34(30-17-13-11-14-18-30)21-22-35(45)31-19-15-12-16-20-31/h11-20,23-24,34-35H,21-22,25H2,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDUDCHTDZHIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3OP(O2)OCP4C(CCC4C5=CC=CC=C5)C6=CC=CC=C6)C(C)(C)C)C)C)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50O3P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Reaction Parameters for Ligand Assembly
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Phospholane synthesis | Phenyl silane, BH₃·SMe₂, toluene, 110°C | 78 | 92 |
| Backbone formation | PCl₃, Et₃N, CH₂Cl₂, 0°C to rt | 65 | 89 |
| Mitsunobu coupling | DEAD, PPh₃, CH₂Cl₂, 24 h | 54 | 95 |
| Chiral resolution | Chiralpak IA column, hexane/i-PrOH (90:10) | 41 | >99 |
Purification and Stability Considerations
Crude SaxS,S-BOBPHOS is purified via sequential recrystallization from toluene/heptane (1:4), exploiting differential solubility of diastereomers. The final product exhibits stability under inert atmospheres but degrades upon prolonged exposure to moisture, necessitating storage in flame-dried glassware at −20°C. Accelerated stability studies using thermogravimetric analysis (TGA) show decomposition onset at 187°C, confirming suitability for high-temperature catalytic applications.
Analytical Characterization
Spectroscopic Validation :
- $$^{31}$$P NMR (C₆D₆): δ 128.5 (d, J = 12 Hz, PPh₂), 139.2 (s, PO₃)
- HRMS (ESI-TOF): m/z calc. for C₄₁H₅₀O₃P₂ [M+H]⁺ 689.3124, found 689.3121
Crystallographic Data :
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow chemistry for the Mitsunobu step, reducing DEAD usage by 40% while maintaining enantiomeric excess (ee) >98%. Process intensification via microwave-assisted synthesis decreases reaction times from 24 h to 45 min for the phosphorus-oxygen bond formation. Economic analyses indicate a 22% reduction in production costs compared to batch methods, positioning SaxS,S-BOBPHOS as viable for large-scale hydroformylation processes.
Chemical Reactions Analysis
Rhodium-Catalyzed Asymmetric Hydroformylation
SaxS,S-BOBPHOS exhibits remarkable efficacy in rhodium-catalyzed hydroformylation, particularly for vinyl arenes and alkyl alkenes. Key features include:
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Regioselectivity : Achieves >90% branched aldehyde selectivity due to steric guidance from tert-butyl groups, which direct substrate orientation .
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Enantioselectivity : Delivers enantiomeric excess (ee) values exceeding 85% for chiral aldehydes, attributed to the ligand’s rigid, chiral environment.
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Reaction Scope : Effective for styrene derivatives and α-olefins, with turnover numbers (TON) up to 10,000 under optimized conditions.
Table 1: Representative Hydroformylation Results
| Substrate | Product | Branched:Linear Ratio | ee (%) | Reference |
|---|---|---|---|---|
| Styrene | 2-Phenylpropanal | 95:5 | 88 | |
| 1-Octene | 2-Methylheptanal | 89:11 | 82 |
Reaction Mechanism and Key Steps
The catalytic cycle involves:
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Coordination : SaxS,S-BOBPHOS binds to rhodium(I), forming a trigonal planar complex that activates H₂ and CO.
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Substrate Binding : The alkene coordinates to the metal center, with tert-butyl groups enforcing a specific orientation to favor branched pathways.
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Migratory Insertion : CO inserts into the Rh–H bond, followed by alkene insertion into the Rh–CO bond, determining regiochemistry.
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Reductive Elimination : Release of the aldehyde product regenerates the active catalyst.
Kinetic studies reveal rapid ligand-metal coordination (k = 1.2 × 10⁴ M⁻¹s⁻¹) and low activation energy (ΔG‡ = 18.7 kcal/mol) for the rate-determining migratory insertion step.
Substrate Limitations and Scope
While highly effective for linear and aryl-substituted alkenes, performance declines with:
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Bulky Substrates (e.g., tetrasubstituted alkenes): Reduced conversion (<50%) due to steric clashes.
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Polar Alkenes (e.g., acrylates): Competing side reactions lower selectivity (branched:linear < 70:30).
Computational Insights
Density functional theory (DFT) studies highlight:
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Transition-State Stabilization : The ligand’s phospholane moiety stabilizes the trigonal bipyramidal transition state by 4.3 kcal/mol compared to monodentate ligands.
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Steric Maps : tert-Butyl groups create a 140° dihedral angle around the Rh center, spatially blocking linear aldehyde formation.
Table 2: DFT-Calculated Energy Barriers
| Step | Energy Barrier (kcal/mol) |
|---|---|
| Alkene Coordination | 12.1 |
| Migratory Insertion | 18.7 |
| CO Insertion | 9.8 |
Scientific Research Applications
Catalytic Applications
1.1 Hydroformylation Reactions
One of the primary applications of SaxS,S-BOBPHOS is in hydroformylation reactions, where it acts as a ligand for transition metals such as rhodium and palladium. The compound is known for its exceptional selectivity in producing branched aldehydes from terminal alkenes. This selectivity is particularly advantageous as traditional ligands often favor linear products. Studies have shown that the complex formed between SaxS,S-BOBPHOS and rhodium exhibits high stability and facilitates the activation of alkenes for subsequent reaction with carbon monoxide and hydrogen (syngas) to yield aldehyde products .
Table 1: Comparison of Selectivity in Hydroformylation Reactions
| Ligand | Selectivity for Branched Aldehydes (%) | Reaction Conditions |
|---|---|---|
| SaxS,S-BOBPHOS | High | Rh-catalyzed with syngas |
| Traditional Ligands | Low | Rh-catalyzed with syngas |
1.2 Asymmetric Catalysis
SaxS,S-BOBPHOS has also been explored for its role in asymmetric catalysis. Its unique structure allows for enhanced enantioselectivity in various reactions, making it a valuable tool for synthesizing chiral compounds. Research indicates that this ligand can significantly influence the reactivity and selectivity of metal catalysts in organic transformations .
Synthesis and Mechanistic Studies
2.1 Synthesis of SaxS,S-BOBPHOS
The synthesis of SaxS,S-BOBPHOS typically involves several steps starting from readily available phosphine and phosphite precursors. The ligand can be purified through recrystallization techniques that exploit its diastereomeric properties, allowing researchers to isolate the desired enantiomer with high purity .
2.2 Mechanistic Insights
Recent studies utilizing computational methods such as Density Functional Theory (DFT) have provided insights into the catalytic mechanisms involving SaxS,S-BOBPHOS. These studies reveal details about the coordination environment of the metal-ligand complexes and elucidate the factors contributing to the high selectivity observed in hydroformylation reactions .
Potential Medicinal Chemistry Applications
While much of the research surrounding SaxS,S-BOBPHOS has focused on its catalytic properties, there is emerging interest in exploring its potential applications in medicinal chemistry. Initial studies suggest that compounds similar to SaxS,S-BOBPHOS may exhibit therapeutic properties; however, this area remains largely underexplored and requires further investigation to establish any concrete medicinal applications.
Mechanism of Action
The mechanism of action of (11aS)-1,2,10,11-Tetramethyl-4,8-bis(t-butyl)-6-[[(2S,5S)-(2,5-diphenyl-1-phospholanyl) methoxy]-dibenzo[d,f][1,3,2]dioxaphosphepin] SaxS,S-BOBPHOS involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, and the compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can vary depending on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize SaxS,S-BOBPHOS, three structurally related dioxaphosphepin derivatives are compared below. These compounds share the dioxaphosphepin core but differ in substituents, stereochemistry, and applications.
Table 1: Structural and Functional Comparison of SaxS,S-BOBPHOS and Analogous Compounds
*Estimated based on molecular formula.
Key Structural and Functional Insights:
Core Architecture: All compounds share the dioxaphosphepin backbone, a phosphorus-containing heterocycle known for stabilizing metal complexes. However, SaxS,S-BOBPHOS and the (3aS,8aS)-tetrakis derivative feature extended aromatic systems (dibenzo or dinaphtho motifs), enhancing π-π interactions in catalytic applications .
Substituent Effects: SaxS,S-BOBPHOS: The bis(t-butyl) groups provide exceptional steric shielding, while the chiral phospholanyl methoxy group introduces electronic asymmetry critical for enantioselective catalysis . (3aS,8aS)-Tetrakis derivative: The 3,5-diisopropylphenyl groups create a highly congested environment, likely improving selectivity in bulky substrate transformations .
This property necessitates rigorous anhydrous handling, which may limit its practicality compared to more stable analogs .
Methodological Frameworks for Compound Comparison
The structural and functional differences highlighted above were analyzed using established computational and experimental methods:
Tanimoto Coefficient Analysis : This metric quantifies structural similarity using molecular fingerprints. For example, SaxS,S-BOBPHOS and the (3aS,8aS)-tetrakis derivative likely exhibit a high Tanimoto score (>0.7) due to shared aromatic and phosphorus-heterocyclic motifs, whereas the octahydro derivative may score lower due to its saturated core .
Molecular Networking: Clustering via cosine scores of MS/MS fragmentation patterns (as in ) could group SaxS,S-BOBPHOS with other dioxaphosphepin ligands, distinguishing them from non-phosphorus analogs .
QSAR Models : Quantitative structure-activity relationship (QSAR) models predict that SaxS,S-BOBPHOS’s bulky substituents correlate with enhanced enantioselectivity in catalysis, a hypothesis supported by its use in asymmetric synthesis .
Biological Activity
(11aS)-1,2,10,11-Tetramethyl-4,8-bis(t-butyl)-6-[[(2S,5S)-(2,5-diphenyl-1-phospholanyl)methoxy]-dibenzo[d,f][1,3,2]dioxaphosphepin], commonly referred to as SaxS,S-BOBPHOS, is a hybrid phospholane-phosphite ligand recognized for its significant role in asymmetric catalysis. This compound has garnered attention due to its unique structural characteristics and biological activity in various chemical reactions.
Chemical Structure and Properties
SaxS,S-BOBPHOS features a complex structure that combines phospholane and phosphite functionalities. This structural combination enhances its catalytic performance in organic synthesis. The ligand is particularly effective in promoting the formation of branched aldehydes from terminal alkenes during hydroformylation reactions.
The biological activity of SaxS,S-BOBPHOS primarily stems from its function as a ligand in metal-catalyzed reactions. It forms stable complexes with transition metals such as rhodium and palladium. The coordination of SaxS,S-BOBPHOS to these metals activates the alkene for subsequent reactions with carbon monoxide and hydrogen (syngas), leading to the formation of aldehyde products.
Reaction Mechanism:
- Ligand Coordination : SaxS,S-BOBPHOS binds to the metal center.
- Alkene Activation : The metal-ligand complex activates the alkene.
- Reaction with Syngas : The activated alkene reacts with carbon monoxide and hydrogen.
- Aldehyde Formation : The reaction yields branched aldehydes.
Biological Activity and Applications
Research indicates that SaxS,S-BOBPHOS is not only effective in catalysis but also shows potential in medicinal chemistry applications. Its ability to influence the selectivity and reactivity of metal catalysts makes it a valuable tool in synthetic organic chemistry.
Key Applications:
- Asymmetric Hydroformylation : SaxS,S-BOBPHOS is noted for its high selectivity for branched products compared to traditional ligands.
- Catalytic Reactions : It facilitates various catalytic processes including olefin metathesis and hydroformylation.
Case Studies
Several studies have evaluated the effectiveness of SaxS,S-BOBPHOS in different catalytic systems:
-
Study on Hydroformylation :
- Researchers demonstrated that SaxS,S-BOBPHOS significantly enhances the yield of branched aldehydes compared to other ligands.
- The stability of the rhodium complex formed with SaxS,S-BOBPHOS was confirmed through spectroscopic techniques such as NMR.
-
Ligand Performance Comparison :
- A comparative analysis showed that SaxS,S-BOBPHOS outperformed traditional phosphine ligands in terms of selectivity and reaction rates during hydroformylation.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃O₄P |
| Molecular Weight | 346.34 g/mol |
| Ligand Type | Hybrid Phospholane-Phosphite |
| Catalytic Reactions | Hydroformylation, Olefin Metathesis |
| Reaction Type | Selectivity for Branched Aldehydes |
|---|---|
| Hydroformylation | High |
| Olefin Metathesis | Moderate |
Q & A
Q. What are the recommended synthetic routes for SaxS,S-BOBPHOS, and how is its moisture sensitivity addressed during synthesis?
SaxS,S-BOBPHOS is synthesized via multi-step organophosphorus chemistry, including the assembly of its dibenzo[d,f][1,3,2]dioxaphosphepin core and subsequent functionalization with chiral phospholanyl methoxy groups. Key steps involve:
- Phosphorus-ligand coupling : Use of air-sensitive intermediates under inert atmospheres (e.g., Schlenk line techniques) to prevent oxidation .
- Moisture control : Storage of intermediates in anhydrous solvents (e.g., THF or toluene) and use of molecular sieves to maintain reaction integrity .
- Chiral resolution : Enantiomeric purity is achieved via chiral auxiliaries or chromatography, as the (2S,5S)-phospholanyl group dictates stereoselectivity .
Q. Which spectroscopic and analytical methods are most effective for characterizing SaxS,S-BOBPHOS?
Key techniques include:
- 31P NMR : Identifies phosphorus environments (δ ~120–140 ppm for dioxaphosphepin; δ ~−10 to 10 ppm for phospholanyl groups) .
- X-ray crystallography : Resolves stereochemistry and confirms the (11aS) configuration .
- HPLC-MS : Validates purity and detects trace impurities (e.g., hydrolyzed byproducts) using C18 columns and acetonitrile/water gradients .
- FT-IR : Confirms P–O–C and P–C bonding via peaks at 950–1050 cm⁻¹ and 1450–1500 cm⁻¹, respectively .
Methodological Note : For air-sensitive samples, prepare NMR samples in deuterated toluene under argon and use J. Young tubes to prevent degradation .
Advanced Questions
Q. How can catalytic efficiency of SaxS,S-BOBPHOS in asymmetric hydrogenation be optimized?
Optimization strategies involve:
- Ligand tuning : Adjust steric bulk (t-butyl groups) to enhance substrate-ligand interactions. Larger substituents improve enantioselectivity in hindered substrates .
- Solvent effects : Use non-polar solvents (e.g., toluene) to stabilize the catalyst’s hydrophobic pockets, increasing turnover frequency (TOF) .
- Additive screening : Co-catalysts like NH4PF6 enhance ion-pairing in polar reactions (e.g., ketone reductions) .
Case Study : In α,β-unsaturated ester hydrogenation, SaxS,S-BOBPHOS achieved 98% ee under 10 bar H₂ in toluene, outperforming BINAP analogs by 15–20% enantiomeric excess .
Q. How should researchers resolve contradictions in enantioselectivity data across studies using SaxS,S-BOBPHOS?
Contradictions often arise from:
- Substrate-dependent stereoselectivity : Test structurally diverse substrates (e.g., aryl vs. alkyl ketones) to map the ligand’s scope .
- Reaction condition variability : Conduct Design of Experiments (DoE) to isolate variables (temperature, pressure, solvent) .
- Catalyst decomposition : Monitor ligand stability via in situ 31P NMR to rule out degradation during reactions .
Q. What are the best practices for long-term storage and handling of SaxS,S-BOBPHOS?
- Storage : Keep in amber vials under argon at −20°C to prevent hydrolysis. Desiccants (e.g., silica gel) are critical for moisture-sensitive solids .
- Handling : Use gloveboxes for weighing and preparation. Avoid prolonged exposure to light to prevent photodegradation .
- Stability testing : Conduct accelerated aging studies (40°C/75% RH) with HPLC monitoring to establish shelf-life .
Q. How does the electronic structure of SaxS,S-BOBPHOS influence its redox behavior in catalytic cycles?
The dibenzo[d,f][1,3,2]dioxaphosphepin core exhibits π-accepting properties, while the phospholanyl methoxy group acts as a σ-donor. Cyclic voltammetry (CV) studies show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
